molecular formula C22H18FN3O2 B15098803 4-(2-fluorophenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione

4-(2-fluorophenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione

Cat. No.: B15098803
M. Wt: 375.4 g/mol
InChI Key: PRVGKOBCYXEIJO-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds known as quinolines. Quinolines are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a pyrazoloquinoline core, which is a fused ring system combining a pyrazole and a quinoline moiety, with additional phenyl and fluorophenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the condensation of a fluorophenyl hydrazine with a diketone to form the pyrazole ring, followed by cyclization with an aniline derivative to form the quinoline ring. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl or fluorophenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in various substituted quinoline derivatives .

Scientific Research Applications

4-(2-fluorophenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The molecular pathways involved in its action include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

  • 2-(4-fluorophenyl)quinoline
  • 4-(4-fluorophenyl)quinoline-3-carboxaldehyde
  • 2-phenylquinoline

Uniqueness

What sets 4-(2-fluorophenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione apart is its unique combination of a pyrazoloquinoline core with phenyl and fluorophenyl substituents. This structure imparts specific chemical and biological properties that make it a valuable compound for research and development.

Properties

Molecular Formula

C22H18FN3O2

Molecular Weight

375.4 g/mol

IUPAC Name

4-(2-fluorophenyl)-2-phenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C22H18FN3O2/c23-15-10-5-4-9-14(15)18-19-16(11-6-12-17(19)27)24-21-20(18)22(28)26(25-21)13-7-2-1-3-8-13/h1-5,7-10,18,24-25H,6,11-12H2

InChI Key

PRVGKOBCYXEIJO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5F)C(=O)C1

Origin of Product

United States

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